3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a benzyl group at position 3 and a pyridin-2-ylmethylthio group at position 7. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar triazolopyrimidine derivatives have been reported to exhibit inhibitory activities towards certain kinases
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could potentially lead to changes in the target’s function, but more research is needed to confirm this.
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the growth of certain cancer cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Preparation Methods
The synthesis of 3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction.
Introduction of the benzyl group: The benzyl group is introduced at position 3 of the triazolopyrimidine ring via a nucleophilic substitution reaction.
Attachment of the pyridin-2-ylmethylthio group: This group is attached at position 7 through a thiolation reaction using a suitable thiol reagent.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or pyridin-2-ylmethylthio groups can be replaced by other substituents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-benzyl-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
1,2,3-triazoles: These compounds share the triazole ring but may have different substituents and biological activities.
Pyrimidines: These compounds have the pyrimidine ring but lack the triazole fusion, leading to different chemical and biological properties.
Thioethers: Compounds with sulfur-containing groups similar to the pyridin-2-ylmethylthio group, which may exhibit similar reactivity but different overall properties.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-benzyl-7-(pyridin-2-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6S/c1-2-6-13(7-3-1)10-23-16-15(21-22-23)17(20-12-19-16)24-11-14-8-4-5-9-18-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYGSOZHVKEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=N4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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